beta-Chloro-L-alanine hydroxylamine

説明

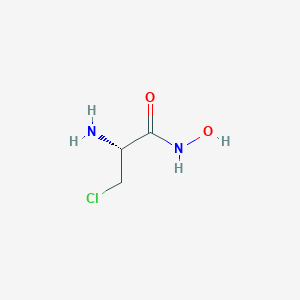

beta-Chloro-L-alanine hydroxylamine: is a chemical compound with the molecular formula C3H7N2O2Cl It is a derivative of alanine, an amino acid, and contains both a chloro and a hydroxylamine functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloro-L-alanine hydroxylamine can be achieved through several methods. One common approach involves the enzymatic synthesis using alanine dehydrogenase, leucine dehydrogenase, and phenylalanine dehydrogenase. The reaction starts with 3-chloropyruvate, which is converted to beta-Chloro-L-alanine using these enzymes. The reaction is carried out at neutral pH to avoid the chemical instability of 3-chloropyruvate in alkaline conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale enzymatic reactors. The enzymes used in the synthesis are often immobilized on solid supports to facilitate their reuse and improve the efficiency of the process. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

化学反応の分析

Types of Reactions: beta-Chloro-L-alanine hydroxylamine undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Hydroxyl or amino-substituted derivatives.

科学的研究の応用

Inhibition of Enzymatic Activity

Beta-Chloro-L-alanine hydroxylamine has been shown to act as an inhibitor of various enzymes, particularly those involved in amino acid metabolism. For instance, it has been utilized in studies examining its effect on serine palmitoyltransferase, which is crucial for sphingolipid biosynthesis. This inhibition can lead to insights into metabolic pathways and potential therapeutic targets for diseases related to lipid metabolism .

Substrate for Kinetic Studies

This compound serves as a substrate for screening the steady-state kinetics of tyrosine phenol lyase. Such studies are vital for understanding enzyme mechanisms and developing inhibitors that could have therapeutic implications .

Antimicrobial Activity

This compound exhibits antimicrobial properties, specifically against certain bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Escherichia coli and Streptococcus pyogenes, making it a candidate for developing new antibiotics or adjunct therapies in infectious diseases .

Cytotoxicity Studies

The compound has been explored in cytotoxicity studies involving lymphocyte cells, providing insights into its potential role in cancer therapy or immunomodulation. Understanding its effects on cell viability and proliferation can help elucidate its mechanisms of action in immune responses .

Study on Enzyme Inhibition

A study published in the Journal of Biochemical and Biophysical Methods highlighted the use of this compound as a substrate to determine gamma-cystathionase activity in rat tissues. This method provided a highly sensitive approach to measuring enzyme activity, which is crucial for understanding metabolic disorders related to cysteine metabolism .

Investigation into Antimicrobial Properties

Research documented in the Proceedings of the National Academy of Sciences demonstrated that both D- and L-isomers of beta-chloroalanine inhibited bacterial growth effectively. The study found that L-alanine did not prevent inhibition by beta-chloro-D-alanine, suggesting a specific interaction mechanism that could be leveraged for therapeutic development .

Summary Table of Applications

作用機序

The mechanism of action of beta-Chloro-L-alanine hydroxylamine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The hydroxylamine group can participate in redox reactions, affecting cellular processes and signaling pathways.

類似化合物との比較

beta-Chloro-D-alanine: A stereoisomer with similar chemical properties but different biological activity.

beta-Chloro-L-serine: Contains a hydroxyl group instead of a hydroxylamine group.

beta-Chloro-L-cysteine: Contains a thiol group instead of a hydroxylamine group.

Uniqueness: beta-Chloro-L-alanine hydroxylamine is unique due to the presence of both a chloro and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in research and industrial applications.

生物活性

Beta-Chloro-L-alanine hydroxylamine is a compound that has garnered attention in the field of biochemistry and pharmacology due to its biological activities, particularly its antibacterial properties and its role as an inhibitor of specific metabolic enzymes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a derivative of beta-chloroalanine, an amino acid analog known for its ability to inhibit bacterial growth. The compound's structure includes a hydroxylamine group, which enhances its reactivity and potential biological effects.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes in bacterial metabolism. Research indicates that it acts as an inhibitor of alanine racemase (EC 5.1.1.1), which is crucial for the interconversion of D- and L-alanine. This inhibition disrupts bacterial cell wall synthesis and metabolism, leading to bactericidal effects.

Table 1: Inhibition of Bacterial Growth

| Bacterial Strain | Inhibition by this compound | Reference |

|---|---|---|

| Diplococcus pneumoniae | Yes | |

| Streptococcus pyogenes | Yes | |

| Bacillus subtilis | Yes | |

| Escherichia coli | Yes |

Case Study 1: Antibacterial Activity

A study conducted on various bacterial strains demonstrated that both D- and L-isomers of beta-chloroalanine inhibit the growth of several pathogenic bacteria. Notably, beta-chloro-L-alanine showed significant antibacterial activity against Diplococcus pneumoniae and Streptococcus pyogenes , with complete inhibition observed in vivo in murine models. The study highlighted that while D-alanine could prevent the inhibitory effects of D-isomer, it did not affect the L-isomer's action, indicating a unique pathway for L-alanine's activity .

Case Study 2: Toxicological Effects

Another investigation into the toxicity associated with beta-alanine (a related compound) revealed that excessive exposure could lead to mitochondrial dysfunction and oxidative stress, particularly in cardiac cells. This study suggested that similar mechanisms might be relevant for this compound, especially concerning its impact on cellular respiration and potential neurotoxic effects .

Additional Biological Activities

Beyond its antibacterial properties, this compound has been implicated in various biological pathways:

- Inhibition of Serine Palmitoyltransferase : It acts as an inhibitor in studies related to lipid metabolism and cell signaling pathways.

- Cytotoxicity Studies : Research indicates potential applications in cancer therapy due to its ability to induce apoptosis in certain cell lines .

- Antiviral Properties : Preliminary studies suggest activity against specific viral infections, although further research is needed to confirm these findings .

特性

IUPAC Name |

(2R)-2-amino-3-chloro-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428631 | |

| Record name | beta-Chloro-L-alanine hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163682-35-7 | |

| Record name | beta-Chloro-L-alanine hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。